molecular formula C17H12N2O2S B13759670 Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)- CAS No. 50988-02-8

Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-

Katalognummer: B13759670
CAS-Nummer: 50988-02-8
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: AMXYNQQEZKMKJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide: is a complex organic compound characterized by its unique structure, which includes an anthraquinone core fused with an isothiazole ring. This compound is known for its vibrant yellow color and is primarily used in the dyeing industry, particularly for polyester fabrics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. The process often requires the use of strong acids or bases as catalysts to facilitate the formation of the isothiazole ring. The reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide is unique due to its specific propionamide group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain industrial applications, such as dyeing polyester fabrics, where it provides superior colorfastness and vibrancy compared to its analogs .

Eigenschaften

CAS-Nummer

50988-02-8

Molekularformel

C17H12N2O2S

Molekulargewicht

308.4 g/mol

IUPAC-Name

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)propanamide

InChI

InChI=1S/C17H12N2O2S/c1-2-13(20)18-11-7-3-5-9-14(11)17(21)10-6-4-8-12-15(10)16(9)19-22-12/h3-8H,2H2,1H3,(H,18,20)

InChI-Schlüssel

AMXYNQQEZKMKJU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.